

# Technical Guide & Safety Data Sheet: 7,8-Dichloroquinolin-2-amine

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## Compound of Interest

Compound Name: 7,8-Dichloroquinolin-2-amine

CAS No.: 1339883-85-0

Cat. No.: B1487879

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CAS No: 1339883-85-0 | Molecular Formula: C<sub>9</sub>H<sub>6</sub>Cl<sub>2</sub>N<sub>2</sub> | MW: 213.06 g/mol

## Part 1: Executive Technical Summary[1] Chemical Context & Drug Development Utility

**7,8-Dichloroquinolin-2-amine** is a specialized heterocyclic building block utilized primarily in medicinal chemistry. Its structural core—the 2-aminoquinoline scaffold—is a "privileged structure" in drug discovery, frequently serving as a pharmacophore for:

- **Kinase Inhibition:** The 2-amino group functions as a critical hydrogen bond donor/acceptor pair, often interacting with the hinge region of kinase ATP-binding pockets.
- **Anti-Infectives:** Halogenated quinolines exhibit documented antimalarial and antibacterial properties.[1] The 7,8-dichloro substitution pattern specifically increases lipophilicity ( ) and metabolically blocks the electron-rich 8-position, potentially extending the compound's half-life ( ) in vivo by reducing oxidative metabolism.[1]

## Critical Safety Overview (GHS Classification)

While specific toxicological data for this isomer is limited compared to its non-chlorinated congeners, Structure-Activity Relationship (SAR) analysis mandates handling this compound as a Hazardous Substance.[1]

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	Cat. 2	H315: Causes skin irritation.[1][2]
Serious Eye Damage/Irritation	Cat. 2A	H319: Causes serious eye irritation.[1]
STOT - Single Exposure	Cat. 3	H335: May cause respiratory irritation.[1][2]
Acute Toxicity (Oral)	Cat.[1] 4 (Predicted)	H302: Harmful if swallowed.[1]

## Part 2: Comprehensive Safety Data & Protocols Composition and Purity[1]

- Substance Name: 7,8-Dichloroquinolin-2-amine[3][4][5][6][7][8]
- Synonyms: 2-Amino-7,8-dichloroquinoline[3][7]
- Purity: typically >95% (HPLC) for research grade.[1]
- Impurities: May contain traces of 7,8-dichloroquinoline or chlorinated aniline precursors depending on synthesis route.

## Emergency Response & First Aid (Self-Validating Protocols)

The following protocols prioritize rapid neutralization of exposure pathways.

Eye Contact (Immediate Action Required):

- Mechanism: The basic amine group can cause saponification of corneal lipids.[1]
- Protocol: Immediately flush with active running water for minimum 15 minutes.
- Validation: Ensure eyelids are retracted. Do not stop flushing until pH paper test of tear duct fluid reads neutral (pH 7.0–7.5).[1]

#### Skin Contact:

- Mechanism: Lipophilic chlorines facilitate dermal absorption.[1]
- Protocol: Drench with polyethylene glycol (PEG 400) if available, followed by soap and water.[1] PEG is superior to water alone for solubilizing lipophilic aromatics.[1]

#### Inhalation:

- Protocol: Evacuate to fresh air. If breathing is labored, administer oxygen (trained personnel only).[1]
- Alert: Halogenated heterocycles can induce delayed pulmonary edema.[1] Monitor for 24 hours.

## Firefighting Measures

- Flammability: Combustible solid.[1][2]
- Hazardous Combustion Products:
  - Hydrogen Chloride (HCl): Corrosive gas formed from thermal decomposition of the chloro-substituents.[1]
  - Nitrogen Oxides (NO<sub>x</sub>): Toxic gases from the quinoline ring.[1]
- Extinguishing Media: Alcohol-resistant foam or Dry Chemical. Do not use high-volume water jets as this may scatter the light powder.

## Part 3: Handling, Storage, and Stability[1]

## Technical Handling Protocol

### Engineering Controls:

- Requirement: Use only within a certified Chemical Fume Hood (Face velocity > 0.5 m/s).[1]
- Rationale: The fine powder nature creates a high risk of inhalation.[1]
- PPE: Nitrile gloves (0.11 mm thickness, breakthrough > 480 min).[1] Safety goggles with side shields.[1]

## Storage Logic[1]

- Conditions: Store at 2–8°C (Refrigerated).
- Atmosphere: Store under Inert Gas (Argon or Nitrogen).[1]
- Causality: Aromatic amines are susceptible to oxidation, turning from off-white to dark brown/black upon exposure to air and light. The 7,8-dichloro substitution deactivates the ring slightly, but the exocyclic amine remains reactive.

## Physical & Chemical Properties

Property	Value	Technical Note
Appearance	Off-white to pale yellow solid	Darkening indicates oxidation.
Molecular Weight	213.06 g/mol	
Solubility	DMSO (>20 mg/mL), Methanol	Poorly soluble in water.[1]
Melting Point	>150°C (Predicted)	High lattice energy due to -stacking.[1]
pKa	~7.3 (Quinoline N)	Protonation occurs at the ring nitrogen, not the exocyclic amine.[1]

## Part 4: Toxicological & Ecological Assessment[1]

## Molecular Toxicology (SAR Analysis)

- **Genotoxicity:** Aminoquinolines are known DNA intercalators.[1] The planar tricyclic structure (formed if the amine H-bonds to the ring N) can slip between DNA base pairs.[1] Treat as a potential mutagen.
- **Metabolic Activation:** The 2-amine group can be metabolically oxidized to a hydroxylamine, a reactive species capable of protein adduct formation. However, the 7,8-dichloro substitution blocks the typical site of metabolic attack (position 8), potentially shifting metabolism to the 5,6-positions or N-oxidation.

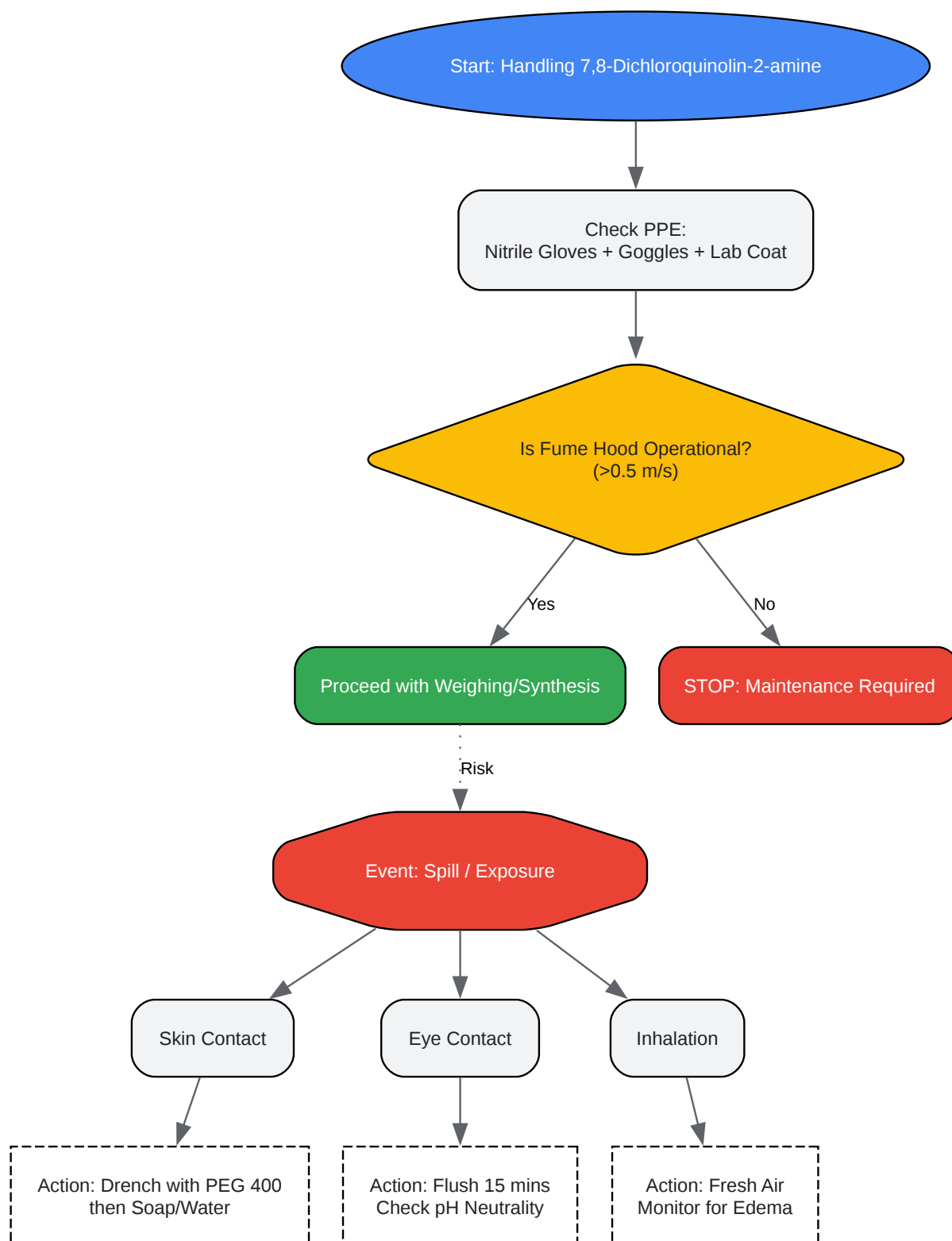
## Ecological Fate[1]

- **Aquatic Toxicity:** Chlorinated quinolines are generally toxic to aquatic life with long-lasting effects (H411 predicted).[1] The C-Cl bonds are resistant to hydrolysis, leading to persistence in sediment.
- **Disposal:** DO NOT release into drains.[1] Collect as "Halogenated Organic Waste" for high-temperature incineration (>1100°C) equipped with HCl scrubbers.[1]

## Part 5: Operational Workflow & Visualization[1]

### Safety Decision Matrix

The following diagram outlines the critical decision pathways for handling and emergency response, ensuring a logical flow of action.

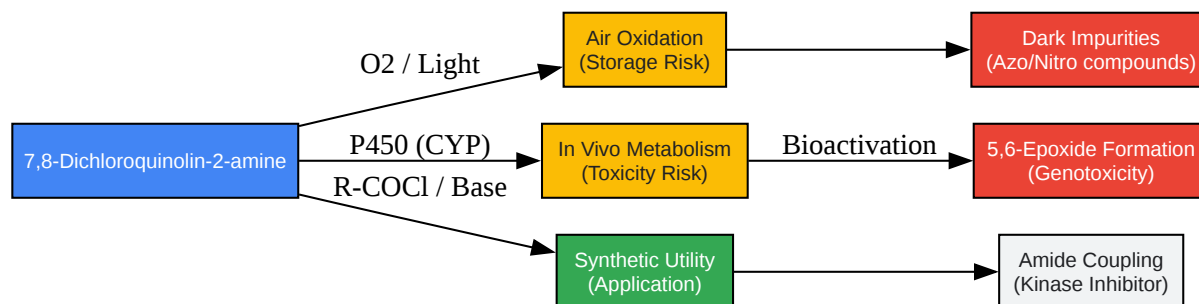


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Figure 1: Operational safety decision tree for handling **7,8-Dichloroquinolin-2-amine**, prioritizing engineering controls and immediate specific first aid.

## Predicted Metabolic/Reactivity Pathway

Understanding the reactivity helps in synthesis planning and safety.[1]



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Figure 2: Reactivity profile highlighting storage risks (oxidation) and potential toxicological activation pathways.[1][9]

## Part 6: References

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